Enhanced Lipophilicity as a Key Physicochemical Differentiator from Nicotinic Acid
6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid demonstrates significantly higher lipophilicity compared to its parent scaffold, nicotinic acid. While nicotinic acid has a logP of approximately 0.36 [1], the target compound possesses a calculated logP of 3.205 [2]. This increase in logP is directly attributable to the 6-substitution with the hydrophobic N-methylanilino group.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.205 (calculated) |
| Comparator Or Baseline | Nicotinic acid: ~0.36 |
| Quantified Difference | Δ logP ~ +2.8 |
| Conditions | Calculated/predicted values |
Why This Matters
This substantial increase in logP profoundly influences the compound's membrane permeability and distribution profile, making it a critical starting point for designing analogs intended for intracellular or CNS targets, unlike the highly polar nicotinic acid.
- [1] DrugBank. (n.d.). Nicotinic acid. Retrieved April 22, 2026. View Source
- [2] Chembase.cn. (n.d.). 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid. Retrieved April 22, 2026. View Source
